molecular formula C10H11NO4 B8349814 (S)-alpha-amino-p-carboxymethylphenylacetic acid

(S)-alpha-amino-p-carboxymethylphenylacetic acid

Cat. No. B8349814
M. Wt: 209.20 g/mol
InChI Key: UKKOWJCOMKGIEZ-VIFPVBQESA-N
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Patent
US05747499

Procedure details

A suspension of methyl α-amino-p-methoxycarbonylmethylphenylacetate (2.3 g, 7 mmol) in 60 ml of 6N HCl was refluxed for 12 hours. After cooling white needles were collected. The aqueous layers were extracted with ethyl acetate. The organic layers were evaporated and the solids combined to give (RS)-α-amino-p-carboxymethylphenylacetic acid (1.45 g, 83%);
Name
methyl α-amino-p-methoxycarbonylmethylphenylacetate
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
(RS)-α-amino-p-carboxymethylphenylacetic acid
Yield
83%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([O:16]C)=[O:15])=[CH:9][CH:8]=1)[C:3]([O:5]C)=[O:4]>Cl>[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1)[C:3]([OH:5])=[O:4]

Inputs

Step One
Name
methyl α-amino-p-methoxycarbonylmethylphenylacetate
Quantity
2.3 g
Type
reactant
Smiles
NC(C(=O)OC)C1=CC=C(C=C1)CC(=O)OC
Name
Quantity
60 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling white needles
CUSTOM
Type
CUSTOM
Details
were collected
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layers were evaporated

Outcomes

Product
Name
(RS)-α-amino-p-carboxymethylphenylacetic acid
Type
product
Smiles
NC(C(=O)O)C1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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